Benzyl 1-aminocyclobutanecarboxylate 4-methylbenzenesulfonate

Lipophilicity LogP Physicochemical profiling

Benzyl 1-aminocyclobutanecarboxylate 4-methylbenzenesulfonate (CAS 125483-57-0) is a synthetic organic compound consisting of a 1-aminocyclobutane-1-carboxylate benzyl ester paired with a 4-methylbenzenesulfonic acid (tosylate) counterion, with molecular formula C19H23NO5S (C12H15NO2·C7H8O3S) and molecular weight 377.46 g/mol. The compound is supplied as a research intermediate, typically at 95–98% purity, and is documented as a reactant in the preparation of cyclobutyl-aryloxyarylsulfonylamino hydroxamic acid derivatives that function as matrix metalloproteinase (MMP) inhibitors.

Molecular Formula C19H23NO5S
Molecular Weight 377.5 g/mol
CAS No. 125483-57-0
Cat. No. B1445886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 1-aminocyclobutanecarboxylate 4-methylbenzenesulfonate
CAS125483-57-0
Molecular FormulaC19H23NO5S
Molecular Weight377.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.C1CC(C1)(C(=O)OCC2=CC=CC=C2)N
InChIInChI=1S/C12H15NO2.C7H8O3S/c13-12(7-4-8-12)11(14)15-9-10-5-2-1-3-6-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,5-6H,4,7-9,13H2;2-5H,1H3,(H,8,9,10)
InChIKeyVMURDJGCQYSKKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 1-Aminocyclobutanecarboxylate 4-Methylbenzenesulfonate (CAS 125483-57-0): Chemical Identity and Procurement-Relevant Characteristics


Benzyl 1-aminocyclobutanecarboxylate 4-methylbenzenesulfonate (CAS 125483-57-0) is a synthetic organic compound consisting of a 1-aminocyclobutane-1-carboxylate benzyl ester paired with a 4-methylbenzenesulfonic acid (tosylate) counterion, with molecular formula C19H23NO5S (C12H15NO2·C7H8O3S) and molecular weight 377.46 g/mol . The compound is supplied as a research intermediate, typically at 95–98% purity, and is documented as a reactant in the preparation of cyclobutyl-aryloxyarylsulfonylamino hydroxamic acid derivatives that function as matrix metalloproteinase (MMP) inhibitors [1]. Its structural features—a benzyl ester protecting group, a conformationally constrained cyclobutane scaffold, and a tosylate salt form—collectively determine its physicochemical profile and differentiate it from other 1-aminocyclobutanecarboxylate analogs in both synthetic utility and procurement specifications.

Why Generic Substitution of Benzyl 1-Aminocyclobutanecarboxylate 4-Methylbenzenesulfonate Fails: The Salt and Ester Selection Problem


Substituting Benzyl 1-aminocyclobutanecarboxylate 4-methylbenzenesulfonate with a different ester or salt form of 1-aminocyclobutanecarboxylic acid introduces quantifiable differences in lipophilicity, deprotection chemistry, and physical handling that can derail a synthetic sequence. The consensus LogP of the benzyl ester tosylate salt is 2.36, compared to –0.59 for the free amino acid ACBC and approximately 1.4 for the benzyl ester free base—a difference exceeding two orders of magnitude in partition coefficient that directly affects organic-phase extraction efficiency and chromatographic behavior . Furthermore, the benzyl ester is cleavable by hydrogenolysis under neutral conditions, whereas methyl or ethyl esters require basic hydrolysis that may be incompatible with base-sensitive substrates . The tosylate salt form additionally confers distinct solubility, crystallinity, and storage characteristics relative to the corresponding hydrochloride or free base forms, making simple interchange without re-optimization of reaction conditions impractical .

Benzyl 1-Aminocyclobutanecarboxylate 4-Methylbenzenesulfonate: Quantified Differentiation Evidence Against Closest Analogs


Lipophilicity Comparison: Benzyl Ester Tosylate vs. Free Acid ACBC (LogP Differential >2.9 Units)

The benzyl ester tosylate salt (CAS 125483-57-0) exhibits a consensus LogP of 2.36 (average of iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT methods), whereas the parent free amino acid 1-aminocyclobutanecarboxylic acid (ACBC, CAS 22264-50-2) has a measured/calculated LogP of approximately –0.59 [1]. This LogP differential of approximately 2.95 units corresponds to an ~890-fold greater preference for the octanol phase, translating directly into superior organic-solvent extractability during aqueous workup and enhanced retention on reversed-phase HPLC columns for reaction monitoring .

Lipophilicity LogP Physicochemical profiling Organic synthesis

Orthogonal Deprotection: Hydrogenolysis of Benzyl Ester vs. Basic Hydrolysis of Methyl/Ethyl Esters

The benzyl ester group of CAS 125483-57-0 can be removed by catalytic hydrogenolysis (Pd/C or Pd/BaSO₄, H₂, room temperature) under neutral conditions, which is orthogonal to base-labile protecting groups such as Fmoc [1]. In contrast, the methyl ester analog (CAS 92398-47-5, as hydrochloride) and ethyl ester analog (CAS 145143-60-8, as hydrochloride) require saponification with hydroxide or alkoxide bases for deprotection, conditions that may epimerize chiral centers, cleave base-sensitive linkers, or hydrolyze concomitant ester functionalities . This orthogonality is particularly critical in the patent-documented synthesis of MMP-13 inhibitors where the benzyl ester is retained through multiple synthetic steps before final hydrogenolytic unveiling of the carboxylic acid [1].

Protecting group strategy Hydrogenolysis Peptide synthesis Orthogonal deprotection

Patent-Validated Synthetic Application: MMP-13 Inhibitor Intermediate with Documented Synthetic Precedent

Benzyl 1-aminocyclobutanecarboxylate 4-methylbenzenesulfonate is specifically cited as a reactant in the preparation of [N-(p-phenoxyphenylsulfonyl)-N-(carboxyethyl)amino]cyclobutanecarbohydroxamic acid derivatives, a class of selective MMP-13 inhibitors described in EP0952148A1 and DE-69917124-T2 for the treatment of arthritis, cancer, and other diseases [1]. This patent family represents the primary documented industrial application pathway for this compound. No equivalent patent literature designates the methyl ester hydrochloride, ethyl ester hydrochloride, or free acid ACBC as the preferred intermediate for this specific hydroxamic acid scaffold, establishing a documented precedent for the benzyl ester tosylate in this route . The patent priority date of April 10, 1998 and subsequent grant confirm the validated synthetic utility of this specific salt form [1].

Matrix metalloproteinase inhibitors MMP-13 Hydroxamic acid derivatives Patent intermediate

Tosylate Salt Form Advantages: Physical State, Stability, and Handling vs. Hydrochloride and Free Base Forms

The tosylate salt of the benzyl ester is reported as a solid at 20°C by multiple suppliers (AKSci, CymitQuimica) with a minimum purity specification of 95–98%, and long-term storage recommendations of ambient temperature in a cool, dry place without requiring inert atmosphere or refrigeration . In comparison, the methyl ester hydrochloride (CAS 92398-47-5) requires storage at 2–8°C under inert gas, and the methyl ester free base has been described as air-sensitive . The tosylate counterion is generally recognized in pharmaceutical salt selection as conferring non-hygroscopic, crystalline, and physically stable characteristics that facilitate accurate weighing and reproducible reaction stoichiometry . The benzyl ester free base (CAS 125483-56-9) is a liquid with a predicted boiling point of 302.6°C, making it less convenient for solid-dispensing workflows .

Salt selection Tosylate Crystallinity Stability Solid-state properties

Conformationally Constrained Cyclobutane Scaffold: Building Block for sp³-Rich Lead Optimization

The 1-aminocyclobutanecarboxylate core serves as a conformationally restricted scaffold that has been adopted as a strategic tool for structural optimization in drug discovery. A 2023 study demonstrated that 1-aminocyclobutanecarboxylic acid derivatives exhibited antifungal activity against Rhizoctonia solani (EC₅₀ as low as 0.03 mg/L for compound A21) and Botrytis cinerea (EC₅₀ = 0.04 mg/L), comparable to or exceeding the commercial SDH inhibitor fluxapyroxad (EC₅₀ = 0.02 mg/L and 0.20 mg/L, respectively) [1]. While this study used the free acid scaffold rather than the benzyl ester tosylate specifically, the data establish the cyclobutane amino acid core as a validated pharmacophore for which the benzyl ester tosylate serves as a key synthetic entry point. The fraction of sp³-hybridized carbons (Fsp³ = 0.32 for this compound) contributes to three-dimensional molecular complexity, a parameter increasingly correlated with clinical success in drug development .

Conformational restriction Cyclobutane scaffold sp³-rich building blocks Medicinal chemistry

Benzyl 1-Aminocyclobutanecarboxylate 4-Methylbenzenesulfonate: High-Value Application Scenarios for Scientific Procurement


MMP-13 Selective Inhibitor Synthesis: Following the Patent-Validated Route

Research groups pursuing selective MMP-13 inhibition for arthritis or oncology applications can directly adopt the synthetic route described in EP0952148A1, where Benzyl 1-aminocyclobutanecarboxylate 4-methylbenzenesulfonate is the specified reactant for constructing the cyclobutyl-aryloxysulfonylamino hydroxamic acid core [1]. Using this exact intermediate ensures fidelity to the patent-disclosed procedures, with the benzyl ester serving as a hydrogenolytically removable carboxyl protecting group and the tosylate salt providing the requisite solubility profile for the coupling steps. Substituting a different ester or salt form would require re-optimization and re-validation of the entire synthetic sequence [1].

Multi-Step Synthesis Requiring Orthogonal Carboxyl Protection

In synthetic sequences where the carboxyl group must remain protected through multiple transformations involving base-sensitive functionalities (e.g., Fmoc-protected amines, epimerizable stereocenters, or base-labile ester linkages), the benzyl ester of CAS 125483-57-0 offers the only orthogonal deprotection option among common 1-aminocyclobutanecarboxylate esters . The benzyl group is removed by catalytic hydrogenolysis at neutral pH and room temperature, conditions that leave base-sensitive protecting groups intact—an advantage not shared by methyl or ethyl ester analogs which require saponification . The solid tosylate salt form further facilitates precise stoichiometric dispensing in multi-step sequences .

Conformationally Restricted Amino Acid Building Block for sp³-Enriched Lead Libraries

Medicinal chemistry programs seeking to increase the fraction of sp³-hybridized carbons (Fsp³) in screening libraries can employ CAS 125483-57-0 as a protected, ready-to-couple building block . The cyclobutane core provides conformational restriction that has been validated in both succinate dehydrogenase inhibitor (SDHI) discovery, with derivatives showing sub-nanomolar potency against R. solani (EC₅₀ = 0.03 mg/L), and in NMDA receptor pharmacology, where the parent scaffold ACBC acts as a glycine-site partial agonist/antagonist [2][3]. The benzyl ester tosylate format offers superior organic solubility (consensus LogP = 2.36) compared to the free amino acid (LogP ≈ –0.59), enabling direct use in typical amide coupling or sulfonylation reactions without pre-activation or phase-transfer complications .

Process Chemistry Scale-Up with Ambient-Stable Intermediate Handling

For process development teams transitioning from discovery to kilo-lab or pilot-plant scale, the ambient-temperature, non-refrigerated storage specification of CAS 125483-57-0 eliminates cold-chain logistics and reduces the risk of degradation during extended campaigns . The solid physical form (confirmed by multiple vendors at ≥95% purity) enables accurate mass-based charging without the volumetric handling or hygroscopicity concerns associated with liquid free-base esters or deliquescent hydrochloride salts . Batch-specific QC documentation including NMR, HPLC, and GC from established suppliers (Bidepharm, Fluorochem) supports GLP and IND-enabling documentation requirements .

Quote Request

Request a Quote for Benzyl 1-aminocyclobutanecarboxylate 4-methylbenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.